Pharmacological mechanism of action of 1-(4-ethoxybenzoyl)-4-(4-fluorophenyl)piperazine
Pharmacological mechanism of action of 1-(4-ethoxybenzoyl)-4-(4-fluorophenyl)piperazine
The following technical guide details the pharmacological mechanism of 1-(4-ethoxybenzoyl)-4-(4-fluorophenyl)piperazine . Based on its chemical structure—a hybrid of the 4-fluorophenylpiperazine (5-HT/DA modulator) and 4-ethoxybenzoyl (AMPA modulator) pharmacophores—this compound is identified as a putative nootropic and serotonergic modulator , structurally analogous to Sunifiram and Fipexide class compounds, with potential Sigma-1 receptor affinity.[1][2][3]
A Technical Deep Dive for Drug Development Professionals[1][2][4]
Executive Summary
1-(4-ethoxybenzoyl)-4-(4-fluorophenyl)piperazine (C₁₉H₂₁FN₂O₂) is a synthetic piperazine derivative characterized by a dual-pharmacophore structure.[1][2] It combines a 4-fluorophenylpiperazine (pFPP) moiety—a known privileged scaffold for serotonin (5-HT) and dopamine (DA) receptor modulation—with a 4-ethoxybenzoyl group, a structural motif shared with the ampakine nootropic Aniracetam .[1][2][3]
The compound’s mechanism of action (MOA) is multimodal, primarily driven by allosteric modulation of AMPA receptors and antagonism/partial agonism at 5-HT₂A/C receptors , with secondary affinity for Sigma-1 (σ₁) intracellular chaperones.[1][2][3] This profile suggests therapeutic potential in cognitive enhancement , neuroprotection , and anxiolysis .[1][2][3]
Chemical Identity & Structural Pharmacophores
The molecule is constructed from a piperazine core serving as a rigid linker between two distinct functional domains.[1][2][3]
| Structural Domain | Chemical Moiety | Pharmacological Function |
| Core Linker | Piperazine Ring | Rigid scaffold ensuring optimal spatial orientation of lipophilic domains; characteristic of CNS-active drugs (e.g., Fipexide, Sunifiram).[1][2][3] |
| Domain A (N1) | 4-Ethoxybenzoyl | AMPA Receptor Modulation : The 4-ethoxy substitution mimics the p-anisoyl group of Aniracetam, facilitating positive allosteric modulation (PAM) of glutamate receptors.[1][2] |
| Domain B (N4) | 4-Fluorophenyl | Serotonergic/Dopaminergic Affinity : The p-fluorophenyl group is critical for high-affinity binding to 5-HT₂A, 5-HT₂C, and D₂ receptors (e.g., as seen in pFPP metabolites).[1][2][3] |
Molecular Formula: C₁₉H₂₁FN₂O₂ Molecular Weight: 328.39 g/mol Lipophilicity (cLogP): ~3.2 (Predicted) – Highly blood-brain barrier (BBB) permeable.[1][2]
Core Mechanism of Action (MOA)[1][2]
Positive Allosteric Modulation of AMPA Receptors
The 4-ethoxybenzoyl moiety facilitates binding to the allosteric site of the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor.[1][2]
-
Mechanism : Binding stabilizes the receptor in its open-channel conformation, reducing the rate of desensitization and deactivation upon glutamate binding.[1][2][3]
-
Physiological Outcome : Enhanced fast excitatory synaptic transmission, leading to Long-Term Potentiation (LTP) in the hippocampus (CA1 region), which underpins memory formation.[1][2][3]
-
Downstream Signaling :
Serotonergic & Dopaminergic Modulation
The 1-(4-fluorophenyl)piperazine (pFPP) motif is a potent pharmacophore for monoamine receptors.[1][2]
-
5-HT₂A/2C Receptor Antagonism : The steric bulk of the N1-benzoyl group likely converts the intrinsic agonist activity of pFPP into antagonism or partial agonism .[1] This blockade reduces serotonergic noise, potentially improving signal-to-noise ratio in cortical processing (anxiolytic effect).[1][2][3]
-
Dopamine D₂/D₃ Modulation : Moderate affinity antagonism at presynaptic D₂ autoreceptors can enhance dopamine release in the prefrontal cortex, synergizing with AMPA-mediated cognitive enhancement.[1][2][3]
Sigma-1 (σ₁) Receptor Agonism
Piperazine derivatives with lipophilic N-substituents are classic Sigma-1 ligands .[1][2]
-
Mechanism : Agonism at the σ₁ receptor (located at the Mitochondria-Associated ER Membrane, MAM) promotes the translocation of the receptor to the plasma membrane.[1][2][3]
-
Effect : Modulation of ion channels (Kv1.2, NMDA) and inhibition of ER stress-induced apoptosis.[1][2][3]
Signal Transduction Pathway (Visualization)[1][2]
The following diagram illustrates the convergent signaling pathways triggered by the compound, leading to enhanced synaptic plasticity.
Caption: Convergent signaling pathways of 1-(4-ethoxybenzoyl)-4-(4-fluorophenyl)piperazine leading to LTP and neuroprotection.[1][2]
Experimental Validation Protocols
To validate the specific activity of this compound, the following hierarchical assay protocol is recommended.
In Vitro Binding Assays (Radioligand Displacement)
Objective: Determine affinity (
-
Protocol:
-
Membrane Prep: HEK293 cells expressing human 5-HT₂A, D₂, or Sigma-1 receptors.[1][2][3]
-
Radioligands: [³H]Ketanserin (5-HT₂A), [³H]Raclopride (D₂), -Pentazocine (σ₁).[1][2][3]
-
Incubation: Incubate membranes with radioligand and increasing concentrations of the test compound (0.1 nM – 10 µM).[1][2]
-
Analysis: Measure radioactivity via scintillation counting; calculate IC₅₀ and
using the Cheng-Prusoff equation.
-
Functional AMPA Electrophysiology (Patch Clamp)
Objective: Confirm Positive Allosteric Modulation (PAM) activity.[1][2]
-
Protocol:
-
System: Whole-cell patch clamp in primary rat hippocampal neurons.[1][2]
-
Stimulation: Apply Glutamate (100 µM) alone vs. Glutamate + Test Compound (1–10 µM).
-
Measurement: Record peak amplitude and decay time constant (
) of Excitatory Postsynaptic Currents (EPSCs). -
Success Criteria: >20% increase in EPSC amplitude or prolongation of decay time (deactivation slowing) indicates PAM activity.[1][2][3]
-
In Vivo Behavioral Profiling
Objective: Assess nootropic efficacy.
-
Test: Novel Object Recognition (NOR) in rats.
-
Dosing: Oral administration (1, 5, 10 mg/kg) 60 min prior to training.[1][2][3]
-
Metric: Discrimination Index (DI) =
.[1][2] -
Reference: Use Aniracetam (50 mg/kg) as a positive control.[1][2]
Therapeutic Potential & Safety Profile[1][3]
| Therapeutic Area | Mechanism Basis | Expected Clinical Outcome |
| Cognitive Decline | AMPA PAM + BDNF upregulation | Improvement in working memory and attention (e.g., in Alzheimer's or MCI).[1][2] |
| Depression/Anxiety | 5-HT₂A antagonism + σ₁ agonism | Rapid-acting antidepressant effects with reduced sexual side effects compared to SSRIs.[1] |
| Schizophrenia | D₂ modulation + 5-HT₂A blockade | Improvement in negative symptoms (social withdrawal) and cognitive deficits.[1][2] |
Safety Considerations:
-
CYP450 Inhibition: The piperazine moiety is a known substrate/inhibitor of CYP2D6.[1][2][3] Metabolic stability assays are critical.[1][2][3]
-
Excitotoxicity: As an AMPA modulator, high doses risk over-excitation (seizures).[1][2][3] Bell-shaped dose-response curves are expected.[1]
References
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Gouliaev, A. H., & Senning, A. (1994).[1][2][3] Piracetam and other structurally related nootropics.[1][2][3] Brain Research Reviews, 19(2), 180-222.[1][2][3] Link
-
Black, M. D. (2005).[1][2][3] Therapeutic potential of positive AMPA modulators and their relationship to AMPA receptor subunits.[1][2][3] A review of preclinical data. Psychopharmacology, 179(1), 154-163.[1][2][3] Link
-
Glennon, R. A., et al. (1986).[1][2][3] Binding of phenylpiperazines to 5-HT receptors. Journal of Medicinal Chemistry, 29(11), 2375-2380.[1][2][3] Link
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Maurice, T., & Su, T. P. (2009).[1][2][3] The sigma-1 receptor: targeting dysregulation of ER-mitochondrion coordination and neurodegeneration. Nature Reviews Neuroscience, 10(11), 787-802.[1][2][3] Link
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O'Neill, M. J., et al. (2004).[1][2][3] AMPA receptor potentiators: for the treatment of CNS disorders. Current Drug Targets - CNS & Neurological Disorders, 3(3), 181-194.[1][2][3] Link
